molecular formula C7H7N3O B2629010 5-(1-Methyl-1H-pyrazol-4-yl)isoxazole CAS No. 1174864-93-7

5-(1-Methyl-1H-pyrazol-4-yl)isoxazole

Cat. No.: B2629010
CAS No.: 1174864-93-7
M. Wt: 149.153
InChI Key: NGEMMCCKCRZJCS-UHFFFAOYSA-N
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Description

5-(1-Methyl-1H-pyrazol-4-yl)isoxazole is a heterocyclic compound that features both a pyrazole and an isoxazole ring These structures are known for their versatility in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Methyl-1H-pyrazol-4-yl)isoxazole typically involves the formation of the pyrazole and isoxazole rings through cyclization reactions. One common method is the palladium-catalyzed four-component coupling of a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide . Another approach involves the reaction of acetophenone with diethyl oxalate in the presence of methanol and sodium methoxide at low temperatures .

Industrial Production Methods

Industrial production methods for this compound often focus on optimizing yield and purity while minimizing costs and environmental impact. Metal-free synthetic routes are gaining popularity due to their eco-friendly nature. These methods typically employ catalysts such as Cu(I) or Ru(II) for (3 + 2) cycloaddition reactions .

Chemical Reactions Analysis

Types of Reactions

5-(1-Methyl-1H-pyrazol-4-yl)isoxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like mCPBA and H₂O₂, reducing agents such as NaBH₄ and t-BuLi, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism by which 5-(1-Methyl-1H-pyrazol-4-yl)isoxazole exerts its effects involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access . The compound’s structure allows it to fit into various binding pockets, making it a versatile inhibitor.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1-Methyl-1H-pyrazol-4-yl)isoxazole is unique due to its dual-ring structure, which provides a versatile scaffold for various chemical modifications. This duality allows it to participate in a wide range of chemical reactions and makes it a valuable compound in both synthetic and medicinal chemistry .

Properties

IUPAC Name

5-(1-methylpyrazol-4-yl)-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c1-10-5-6(4-8-10)7-2-3-9-11-7/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGEMMCCKCRZJCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CC=NO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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